(2S)-1-tert-butoxycarbonylaziridine-2-carboxylic acid;lithium salt (2S)-1-tert-butoxycarbonylaziridine-2-carboxylic acid;lithium salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC18825539
InChI: InChI=1S/C8H13NO4.Li/c1-8(2,3)13-7(12)9-4-5(9)6(10)11;/h5H,4H2,1-3H3,(H,10,11);
SMILES:
Molecular Formula: C8H13LiNO4
Molecular Weight: 194.2 g/mol

(2S)-1-tert-butoxycarbonylaziridine-2-carboxylic acid;lithium salt

CAS No.:

Cat. No.: VC18825539

Molecular Formula: C8H13LiNO4

Molecular Weight: 194.2 g/mol

* For research use only. Not for human or veterinary use.

(2S)-1-tert-butoxycarbonylaziridine-2-carboxylic acid;lithium salt -

Specification

Molecular Formula C8H13LiNO4
Molecular Weight 194.2 g/mol
Standard InChI InChI=1S/C8H13NO4.Li/c1-8(2,3)13-7(12)9-4-5(9)6(10)11;/h5H,4H2,1-3H3,(H,10,11);
Standard InChI Key FPGLVOGUMOOCSO-UHFFFAOYSA-N
Canonical SMILES [Li].CC(C)(C)OC(=O)N1CC1C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a three-membered aziridine ring fused to a carboxylic acid group, with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. The lithium ion neutralizes the carboxylate anion, forming a stable salt. The (2S) configuration indicates a specific stereochemical arrangement at the second carbon of the aziridine ring, critical for its enantioselective applications .

Molecular Formula: C₈H₁₂LiNO₄
Molecular Weight: 193.2 g/mol (PubChem) or 194.2 g/mol (VulcanChem), depending on computational methods.
SMILES: [Li+].CC(C)(C)OC(=O)N1C[C@H]1C(=O)[O-]
InChI Key: OSKLBSBGDIYHPH-DZXBWKEJSA-M

Table 1: Key Structural Descriptors

PropertyValueSource
Rotatable Bond Count3
Topological Polar SA69.4 Ų
Defined Stereocenters1
Hydrogen Bond Acceptors4

Stereochemical Considerations

The (2S) configuration ensures chirality, enabling its use in enantioselective reactions. X-ray crystallography of related aziridine derivatives confirms the ring’s puckered geometry, which influences reactivity in nucleophilic ring-opening reactions.

Synthesis and Production

Synthetic Pathways

The lithium salt is typically synthesized via deprotonation of the parent acid, (2S)-1-tert-butoxycarbonylaziridine-2-carboxylic acid (CAS 1315000-92-0), using lithium hydroxide or lithium bis(trimethylsilyl)amide . The Boc group is introduced early to protect the amine during synthesis, as unprotected aziridines are prone to polymerization .

Reaction Scheme:
(2S)-1-Boc-aziridine-2-carboxylic acid+LiOHLithium salt+H2O\text{(2S)-1-Boc-aziridine-2-carboxylic acid} + \text{LiOH} \rightarrow \text{Lithium salt} + \text{H}_2\text{O}

Purification and Characterization

Post-synthesis, the product is purified via recrystallization from ethanol/water mixtures. Purity levels exceed 98%, as confirmed by HPLC and NMR spectroscopy. Suppliers like Aladdin Scientific Corporation provide the compound in 250 mg to 1 kg batches .

Physicochemical Characteristics

Solubility and Stability

The lithium salt exhibits high solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in hydrocarbons. It is hygroscopic, requiring storage under inert atmospheres at 2–8°C.

Table 2: Stability Data

ConditionStability OutcomeSource
Ambient HumidityDecomposes over 48 hours
25°C (dry argon)Stable for >6 months
Aqueous SolutionHydrolyzes at pH <5

Spectroscopic Profiles

  • IR (KBr): 1745 cm⁻¹ (C=O, Boc), 1620 cm⁻¹ (COO⁻Li⁺) .

  • ¹³C NMR (D₂O): δ 28.9 (Boc C(CH₃)₃), 60.1 (aziridine C2), 176.2 (COO⁻).

PrecautionRecommendationSource
Personal ProtectionGloves, goggles, fume hood
Spill ManagementAbsorb with inert material, dispose as hazardous waste
First AidRinse skin/eyes with water, seek medical advice
SupplierPurityPackagingPrice Range
Aladdin Scientific98.5%250 mg, 1 g$280/g
VulcanChem99%100 mg–500 g$320/g

Applications in Research

Asymmetric Synthesis

The compound serves as a chiral building block in the synthesis of β-amino acids and peptidomimetics. Its lithium carboxylate enhances solubility in nonpolar media, facilitating reactions with organometallic reagents .

Pharmaceutical Intermediates

Recent studies highlight its role in synthesizing protease inhibitors and kinase antagonists. For example, it was used in a 2024 synthesis of a preclinical candidate for rheumatoid arthritis.

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